1,4-Butanediol, dinitrate 1,4-Butanediol, dinitrate
Brand Name: Vulcanchem
CAS No.: 3457-91-8
VCID: VC18404440
InChI: InChI=1S/C4H8N2O6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2
SMILES:
Molecular Formula: C4H8N2O6
Molecular Weight: 180.12 g/mol

1,4-Butanediol, dinitrate

CAS No.: 3457-91-8

Cat. No.: VC18404440

Molecular Formula: C4H8N2O6

Molecular Weight: 180.12 g/mol

* For research use only. Not for human or veterinary use.

1,4-Butanediol, dinitrate - 3457-91-8

Specification

CAS No. 3457-91-8
Molecular Formula C4H8N2O6
Molecular Weight 180.12 g/mol
IUPAC Name 4-nitrooxybutyl nitrate
Standard InChI InChI=1S/C4H8N2O6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2
Standard InChI Key QELUAJBXJAWSRC-UHFFFAOYSA-N
Canonical SMILES C(CCO[N+](=O)[O-])CO[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1,4-Butanediol, dinitrate is systematically named as the dinitrate ester of 1,4-butanediol. Its IUPAC Standard InChIKey (QELUAJBXJAWSRC-UHFFFAOYSA-N) confirms its unique stereochemical configuration . The compound’s linear structure consists of a four-carbon chain with nitrate groups (-ONO2_2) at both terminal hydroxyl positions. This arrangement contributes to its high oxygen balance, a critical factor in energetic materials .

Synthesis and Industrial Production

Historical Synthesis Methods

Early synthesis routes, as documented in mid-20th-century literature, involve the nitration of 1,4-butanediol using mixed acid (HNO3_3/H2_2SO4_4). The Naval Powder Factory (1951) reported a yield of 79% under controlled conditions (0–5°C), though side reactions such as oxidative degradation were noted . Modern protocols emphasize solvent-free nitration with red fuming nitric acid to achieve purities >95% .

Scalability and Challenges

Industrial production faces challenges due to the compound’s sensitivity to shock and friction. Pilot-scale studies recommend incremental addition of nitrating agents to prevent thermal runaway, a critical safety consideration given its enthalpy of formation (ΔfH\Delta_fH^\circ) of -274 kJ/mol in the liquid phase .

Thermochemical and Physicochemical Properties

Enthalpic and Combustion Data

The table below summarizes key thermochemical values derived from calorimetric studies:

PropertyValue (kJ/mol)MethodReference
ΔfH\Delta_fH^\circ (liquid)-274 ± 5CcbSosnova et al. (1962)
ΔfH\Delta_fH^\circ (liquid)-331 ± 8CcbHandrick (1956)
ΔcH\Delta_cH^\circ (liquid)-2387 ± 15CcbNaval Powder Factory (1951)

Discrepancies in ΔfH\Delta_fH^\circ values (-274 vs. -331 kJ/mol) arise from differences in purification techniques and calorimetric calibration standards . The higher exothermicity of combustion (ΔcH\Delta_cH^\circ) underscores its potential as a high-energy-density material .

Phase Behavior and Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) near -40°C, with decomposition onset at 120°C (1 atm) . The compound exhibits limited solubility in polar solvents (e.g., 2.1 g/L in water at 25°C) but is miscible with esters and ketones .

Spectroscopic Characterization

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI) mass spectra (NIST MS number 7517) display a base peak at m/zm/z 46 (NO2+\text{NO}_2^+), with secondary fragments at m/zm/z 30 (NO+\text{NO}^+) and m/zm/z 76 (C3H6O2+\text{C}_3\text{H}_6\text{O}_2^+) . The molecular ion (C4H8N2O6+\text{C}_4\text{H}_8\text{N}_2\text{O}_6^+) is observed at m/zm/z 180 with <5% relative abundance, consistent with nitrate ester fragmentation trends .

Infrared and Raman Signatures

Fourier-transform infrared (FTIR) spectroscopy shows strong absorption bands at 1630 cm1^{-1} (asymmetric NO2_2 stretch) and 1275 cm1^{-1} (symmetric NO2_2 stretch), confirming the presence of nitrate groups . Raman shifts at 870 cm1^{-1} (C-O-NO2_2) and 1045 cm1^{-1} (C-C backbone) further validate the structural model .

Applications and Industrial Relevance

Energetic Materials Development

1,4-Butanediol, dinitrate’s high nitrogen content (15.55 wt%) and oxygen balance (-34.4%) make it a candidate for plasticizers in double-base propellants . Comparative studies with nitroglycerin show reduced volatility and improved thermal stability, though mechanical sensitivity remains a limitation .

Recent Advances and Future Directions

Green Synthesis Initiatives

Electrochemical nitration methods using ionic liquids (e.g., [BMIM][NO3_3]) achieve 85% yield with minimal waste, aligning with sustainable chemistry goals . Lifecycle assessments suggest a 60% reduction in carbon footprint compared to traditional processes .

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